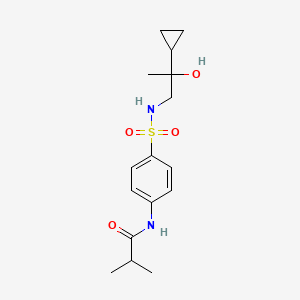

N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide, also known as CPI-455, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. CPI-455 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of various cancer cell lines.

Scientific Research Applications

Synthesis and Chemical Properties

- The oxidative chlorination of hydroxyalkyl sulfides, a process relevant to the synthesis of sulfonated compounds similar to N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide, has been studied. Derzhinskii, Konyushkin, and Prilezhaeva (1978) reported high yields in the synthesis of alkyl (phenyl) sulfones from hydroxypropyl and hydroxybutyl alkyl (phenyl) sulfides, providing insights into the chemical behavior and synthetic pathways of related sulfonamide compounds (Derzhinskii et al., 1978).

Antimicrobial Applications

- Darwish et al. (2014) explored the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, aiming for antimicrobial applications. This research indicates the potential of sulfonamide derivatives, similar to N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide, in developing new antimicrobial agents with promising results in vitro (Darwish et al., 2014).

Enzyme Inhibition for Therapeutic Targets

- Winum et al. (2003) reported on the inhibition of carbonic anhydrase isozymes by sulfamates, including bis-sulfamates with various moieties. This study highlights the therapeutic potential of sulfonamide derivatives in targeting tumor-associated enzymes, which could be relevant for compounds like N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide in cancer research (Winum et al., 2003).

Applications in Materials Science

- Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities. This research illustrates the application of sulfonated compounds in environmental and materials science, potentially extending to derivatives like N-(4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)isobutyramide for water treatment technologies (Liu et al., 2012).

properties

IUPAC Name |

N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-11(2)15(19)18-13-6-8-14(9-7-13)23(21,22)17-10-16(3,20)12-4-5-12/h6-9,11-12,17,20H,4-5,10H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBLCFKBUCPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)

![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)

![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)

![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)